molecular formula C9H18N2O2 B115460 Tert-butyl Piperazine-2-carboxylate CAS No. 146398-94-9

Tert-butyl Piperazine-2-carboxylate

Cat. No. B115460
CAS RN: 146398-94-9
M. Wt: 186.25 g/mol
InChI Key: SYMWANNZAIYCRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

A simple, one-pot synthetic strategy has been demonstrated to synthesize novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylate derivatives in high reaction yields and chemical purities .


Molecular Structure Analysis

The molecular structure of Tert-butyl Piperazine-2-carboxylate has been characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques . The single crystal of the compound was evaluated using X-ray diffraction (XRD) . The crystal and molecular structure of a tert-butyl piperazine-carboxylate, contributing to the understanding of bond lengths and angles typical for these compounds.


Chemical Reactions Analysis

The miniaturization of popular reactions used in drug discovery such as reductive amination, N-alkylation, N-Boc (tert-butyloxycarbonyl) deprotection and Suzuki coupling has been demonstrated .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 216.28 g/mol . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 216.14739250 g/mol .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl Piperazine-2-carboxylate derivatives have been synthesized and characterized through various spectroscopic methods, including FT-IR, 1H & 13C NMR, and LCMS. Single crystal X-ray diffraction analysis has confirmed the structure of these compounds. The molecular structures of these derivatives exhibit different shapes and adopt specific crystal structures that result in unique two-dimensional architectures. For instance, derivatives have been described to adopt linear and L-shaped configurations with specific intermolecular interactions, contributing to their structural diversity (Kulkarni et al., 2016).

Biological Evaluation

These compounds have also been evaluated for their biological activities, showing moderate antibacterial and antifungal effects against several microorganisms. Their activity is attributed to their chemical structure, highlighting the potential of this compound derivatives in developing new antimicrobial agents (Kulkarni et al., 2016).

Crystal Structure Analysis

The crystal structure of this compound derivatives has been extensively studied, revealing insights into their molecular conformations and intermolecular interactions. These studies have not only contributed to understanding the compound's crystalline form but also facilitated the exploration of its pharmacological potential by providing a basis for structure-activity relationship (SAR) analysis. The detailed analysis of their crystal packing through Hirshfeld surface analysis and fingerprint plots offers valuable information for designing compounds with desired biological activities (Gumireddy et al., 2021).

Anticorrosive Properties

Research has also explored the anticorrosive behavior of this compound derivatives. These compounds have shown promising results as corrosion inhibitors for carbon steel in acidic environments. Their efficiency in protecting metal surfaces highlights the potential for these compounds to be used in industrial applications, particularly in preventing corrosion-related damage in metal components (Praveen et al., 2021).

Pharmaceutical Applications

This compound derivatives serve as key intermediates in the synthesis of biologically active compounds. Their structural flexibility allows for the creation of various pharmacologically relevant molecules. For example, these derivatives have been utilized in the synthesis of compounds with potential antipsychotic, anticorrosive, and antimicrobial activities, demonstrating their versatility in medicinal chemistry and drug discovery processes (Kong et al., 2016).

properties

IUPAC Name

tert-butyl piperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMWANNZAIYCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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